molecular formula C27H22BrO3P B1354311 (7-Methoxy-3-oxo-1,3-dihydroisobenzofuran-1-yl)triphenylphosphonium bromide CAS No. 887644-98-6

(7-Methoxy-3-oxo-1,3-dihydroisobenzofuran-1-yl)triphenylphosphonium bromide

Cat. No. B1354311
M. Wt: 505.3 g/mol
InChI Key: CLUSSCIAHXNCTA-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

(7-Methoxy-3-oxo-1,3-dihydroisobenzofuran-1-yl)triphenylphosphonium bromide (7-MOPB) is a synthetic organic molecule used in a variety of scientific research applications. It has been used in the study of biochemical and physiological effects, as well as in the development of new drugs and therapeutic agents. 7-MOPB is a valuable tool in the laboratory, offering a range of advantages and limitations.

Scientific Research Applications

Antitumor Properties

Chemical Synthesis

  • Heteroarylmethylphosphonates Synthesis: It is used in reactions with diethyl phosphiteanion or carbanions to produce heteroarylmethyl- or heteroarylphosphonates (Zbiral & Drescher, 1988).
  • Synthesis of Carcinogenic Compounds: It plays a role in the synthesis of highly carcinogenic fjord-region diol epoxide metabolites of benzo[c]phenanthrene and benzo[g]chrysene (Kumar, 1997).

Cancer Research

  • Cytotoxic Effects on Cancer Cells: Phosphonium salts, including a related compound, show selective cytotoxic effects on cancer cells like breast cancer (MCF-7) and human uterine cervix adenocarcinoma cells (HeLa) (Dhanya et al., 2017).

Chemical Reactions

properties

IUPAC Name

(7-methoxy-3-oxo-1H-2-benzofuran-1-yl)-triphenylphosphanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22O3P.BrH/c1-29-24-19-11-18-23-25(24)27(30-26(23)28)31(20-12-5-2-6-13-20,21-14-7-3-8-15-21)22-16-9-4-10-17-22;/h2-19,27H,1H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLUSSCIAHXNCTA-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C(OC2=O)[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22BrO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50471125
Record name (7-Methoxy-3-oxo-1,3-dihydroisobenzofuran-1-yl)triphenylphosphonium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50471125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

505.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(7-Methoxy-3-oxo-1,3-dihydroisobenzofuran-1-yl)triphenylphosphonium bromide

CAS RN

887644-98-6
Record name (7-Methoxy-3-oxo-1,3-dihydroisobenzofuran-1-yl)triphenylphosphonium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50471125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-bromo-4-methoxyisobenzofuran-1(3H)-one (122) (3.15 g, 12.96 mmol) and triphenylphosphine (3.40 g, 12.96 mmol) were dissolved THF (50 mL) and heated at reflux over the weekend. The reaction was cooled and filtered to afford the desired material as a white solid (3.50 g, 53.4%); 1H NMR (400.132 MHz, CDCl3) δ 3.42 (3H, s), 7.10 (1H, d), 7.22-7.28 (1H, m), 7.47-7.53 (1H, m), 7.59-7.65 (6H, m), 7.74-7.80 (3H, m), 7.91-8.00 (6H, m), 9.80 (1H, s).
Quantity
3.15 g
Type
reactant
Reaction Step One
Quantity
3.4 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
53.4%

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